Proprotein convertase subtilisin/kexin type 9 ligand 1, commonly referred to as PCSK9 ligand 1, is a significant protein involved in cholesterol metabolism. It plays a crucial role in regulating low-density lipoprotein receptor levels in the liver, thereby influencing plasma levels of low-density lipoprotein cholesterol. The discovery of PCSK9 has opened avenues for therapeutic interventions targeting cholesterol-related diseases, particularly cardiovascular diseases.
PCSK9 is primarily synthesized in the liver, with smaller amounts produced in other tissues. It belongs to the proprotein convertase family, which includes enzymes that process precursor proteins into their active forms. Specifically, PCSK9 is classified as a serine protease and is characterized by its ability to bind to low-density lipoprotein receptors, leading to their degradation .
The synthesis of PCSK9 involves several steps:
The synthesis process is tightly regulated by various factors including genetic mutations and transcription factors like HNF1α, which can either enhance or inhibit PCSK9 expression .
PCSK9 consists of three main domains:
The structural integrity of these domains is essential for its function in cholesterol metabolism.
PCSK9 primarily participates in reactions that lead to the degradation of low-density lipoprotein receptors. The mechanism involves:
This process does not require proteolytic activity from PCSK9 itself but relies on its ability to bind and mask receptor recycling signals.
The mechanism of action of PCSK9 involves several steps:
PCSK9 is a glycoprotein with a molecular weight of approximately 63 kDa. Its solubility is influenced by pH and ionic conditions due to its charged C-terminal domain. Key properties include:
These properties are crucial for understanding its behavior in biological systems.
PCSK9 has significant implications in cardiovascular research and therapy:
Proprotein convertase subtilisin/kexin type 9 regulates cholesterol homeostasis by directing low-density lipoprotein receptors toward lysosomal degradation. Following autocatalytic cleavage in the endoplasmic reticulum at the FAQ152/SIP site, proprotein convertase subtilisisn/kexin type 9 forms a stable complex with its prodomain and is secreted into circulation [1] [7]. The catalytic domain of proprotein convertase subtilisin/kexin type 9 (amino acids 153–425) binds with high affinity to the epidermal growth factor-like repeat domain A of low-density lipoprotein receptors on the hepatocyte surface. This interaction occurs through specific residues (amino acids 153–156 and 367–381), with the D374Y gain-of-function mutation increasing binding affinity by approximately 25-fold [1] [12].
Following binding, the proprotein convertase subtilisin/kexin type 9-low-density lipoprotein receptor complex undergoes internalization via clathrin-mediated or caveolae-dependent endocytosis [1]. Within acidic endosomal compartments, proprotein convertase subtilisin/kexin type 9 prevents low-density lipoprotein receptor recycling by inducing conformational changes that interfere with receptor release. This results in lysosomal trafficking and degradation of low-density lipoprotein receptors instead of their return to the cell surface [3] [7]. Biochemical studies demonstrate that proprotein convertase subtilisin/kexin type 9-mediated degradation does not require proteolytic activity, as catalytically inactive mutants retain degradation capability when bound to low-density lipoprotein receptors [1] [7].
Table 1: Key Molecular Events in Proprotein Convertase Subtilisin/Kexin Type 9-Mediated Low-Density Lipoprotein Receptor Degradation
| Molecular Event | Location | Key Components | Functional Consequence |
|---|---|---|---|
| Autocatalytic Cleavage | Endoplasmic Reticulum | Ser386-His226-Asp186 catalytic triad | Prodomain sequestration of catalytic site |
| Receptor Binding | Hepatocyte Surface | Epidermal growth factor-like repeat domain A (low-density lipoprotein receptor); Catalytic domain (proprotein convertase subtilisin/kexin type 9) | Complex internalization |
| Endosomal Acidification | Early Endosome | V-ATPase proton pump | Conformational change strengthening proprotein convertase subtilisin/kexin type 9-low-density lipoprotein receptor interaction |
| Lysosomal Trafficking | Late Endosome/Multivesicular Body | Endosomal Sorting Complex Required for Transport machinery | Receptor ubiquitination and degradation |
The endosomal environment critically regulates proprotein convertase subtilisin/kexin type 9-low-density lipoprotein receptor interactions through pH-sensitive structural modifications. At neutral pH (7.4), the prodomain's acidic stretch (amino acids 31–53) partially masks the low-density lipoprotein receptor binding interface in the catalytic domain [3]. As endosomal pH decreases to approximately 5.5–6.0, protonation of histidine residues within the cysteine-histidine-rich domain (particularly the M2 module containing 9 of 14 histidine residues) induces conformational reorganization. This exposes the receptor-binding site and enhances binding affinity by approximately 2.5-fold compared to neutral pH [3] [6].
Biophysical analyses demonstrate that acidification below pH 5.5 triggers additional structural changes, including cleavage at Arg248↓ by endosomal proteases, generating a truncated proprotein convertase subtilisin/kexin type 9-ΔN248 form with altered activity [3]. The cysteine-histidine-rich domain's histidine-rich regions function as molecular pH sensors, with mutagenesis studies confirming that histidine-to-alanine substitutions impair pH-dependent low-density lipoprotein receptor binding [6]. This pH-sensitive mechanism ensures spatial and temporal regulation of proprotein convertase subtilisin/kexin type 9 activity specifically within endosomal compartments, preventing premature receptor dissociation during internalization [3] [6].
Table 2: pH-Dependent Modulation of Proprotein Convertase Subtilisin/Kexin Type 9 Structure and Function
| pH Range | Proprotein Convertase Subtilisin/Kexin Type 9 Conformation | Binding Affinity for Low-Density Lipoprotein Receptor | Proteolytic Processing |
|---|---|---|---|
| pH 7.4 (Extracellular) | Prodomain acidic stretch masks catalytic domain | Low (KD ~300 nM) | Minimal; intact full-length form |
| pH 6.5–5.5 (Early Endosome) | Histidine protonation in cysteine-histidine-rich domain exposes binding site | Increased 2.5-fold (KD ~120 nM) | Cleavage at Arg218 by furin/PC5/6A |
| pH <5.5 (Late Endosome) | Prodomain dissociation; catalytic domain structural rearrangement | Decreased due to irreversible changes | Cleavage at Arg248 generating proprotein convertase subtilisin/kexin type 9-ΔN248 |
Proprotein convertase subtilisin/kexin type 9 functions through both paracrine and autocrine signaling modalities to regulate low-density lipoprotein receptor trafficking. Hepatically derived circulating proprotein convertase subtilisin/kexin type 9 (50–600 ng/mL in human plasma) represents the primary paracrine mechanism, targeting low-density lipoprotein receptors on hepatocytes and extrahepatic tissues [7] [9]. Parabiosis experiments demonstrate that circulating proprotein convertase subtilisin/kexin type 9 can reduce hepatic low-density lipoprotein receptor levels in recipient animals, confirming systemic effects [7]. Heparan sulfate proteoglycans facilitate paracrine signaling by concentrating secreted proprotein convertase subtilisin/kexin type 9 on hepatocyte surfaces, enhancing low-density lipoprotein receptor binding efficiency [1].
Autocrine signaling occurs when locally secreted proprotein convertase subtilisin/kexin type 9 acts on receptors of the same cell. Cardiomyocytes constitutively express and secrete proprotein convertase subtilisin/kexin type 9, which impairs contractile function in an autocrine manner. Inhibition with pep 2–8 or alirocumab antibody preserves cardiomyocyte shortening by blocking extracellular autocrine signaling [9]. Similarly, bronchial epithelial cells secrete proprotein convertase subtilisin/kexin type 9 that induces autocrine production of proinflammatory cytokines (interleukin-8, tumor necrosis factor-α, matrix metallopeptidase 9) through mitogen-activated protein kinase p38 activation [10]. The surfeit locus protein 4 cargo receptor mediates proprotein convertase subtilisin/kexin type 9 secretion in autocrine systems, with silencing of surfeit locus protein 4 reducing oxidized low-density lipoprotein-induced proprotein convertase subtilisin/kexin type 9 release from cardiomyocytes [9].
The intracellular pathway involves endoplasmic reticulum-synthesized proprotein convertase subtilisin/kexin type 9 interacting with low-density lipoprotein receptors during secretory trafficking. This occurs when proprotein convertase subtilisin/kexin type 9 and low-density lipoprotein receptors colocalize in the endoplasmic reticulum-Golgi intermediate compartment or trans-Golgi network before reaching the plasma membrane [1] [7]. Intracellular degradation requires the autosomal recessive hypercholesterolemia adaptor protein, which facilitates vesicular trafficking of the complex to lysosomes without surface exposure [5] [7]. This pathway predominates when proprotein convertase subtilisin/kexin type 9 is overexpressed experimentally, but its physiological significance remains debated since monoclonal antibodies targeting extracellular proprotein convertase subtilisin/kexin type 9 achieve near-maximal low-density lipoprotein receptor elevation comparable to messenger ribonucleic acid silencing approaches [1].
The extracellular pathway involves secreted proprotein convertase subtilisin/kexin type 9 binding cell surface low-density lipoprotein receptors. This represents the primary physiological mechanism, evidenced by several findings: 1) Circulating proprotein convertase subtilisin/kexin type 9 concentrations (50–600 ng/mL) align with concentrations required for low-density lipoprotein receptor degradation in vitro (approximately 500 ng/mL); 2) Monoclonal antibodies (evolocumab, alirocumab) that block extracellular binding reduce low-density lipoprotein cholesterol similarly to messenger ribonucleic acid silencing (inclisiran) that inhibits intracellular synthesis; and 3) Parabiosis experiments confirm transmissible low-density lipoprotein receptor degradation by circulating proprotein convertase subtilisin/kexin type 9 [1] [7] [8]. Notably, intracellular proprotein convertase subtilisin/kexin type 9 exhibits functions beyond low-density lipoprotein receptor regulation, including induction of lipid peroxidation and enhanced apoptosis during cellular stress through mechanisms independent of receptor degradation [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6